molecular formula C10H7N3O4 B6080044 5-(4H-1,2,4-triazol-4-yl)isophthalic acid

5-(4H-1,2,4-triazol-4-yl)isophthalic acid

Cat. No. B6080044
M. Wt: 233.18 g/mol
InChI Key: QHRPTUNIOLMYNP-UHFFFAOYSA-N
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Description

5-(4H-1,2,4-triazol-4-yl)isophthalic acid (abbreviated as TIPA) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. TIPA has been found to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer effects.

Scientific Research Applications

Metal–Organic Frameworks for Luminescence Sensing

A study by Wang et al. (2016) involved synthesizing lanthanide metal–organic frameworks (MOFs) using 5-(4H-1,2,4-triazol-4-yl)isophthalic acid. These MOFs demonstrated luminescence properties and could selectively detect nitroaromatic compounds and metal ions like Fe3+ and 4-nitrophenol in solution (Wang et al., 2016).

Hydrogel Formation for Drug Delivery

Häring et al. (2018) explored the substitution of the 1,2,4-triazole moiety in 5-(4H-1,2,4-triazol-4-yl)isophthalic acid with a 1H-1,2,3-triazol-5-yl unit. This modification enabled the preparation of hydrogels, which were used for controlled drug delivery, particularly demonstrating efficient encapsulation and release of oxytetracycline (Häring et al., 2018).

Magnetic Interactions in Coordination Polymers

In research by Liao et al. (2014), coordination polymers were developed using 5-(4H-1,2,4-triazol-4-yl)isophthalic acid. These polymers displayed unique magnetic behaviors, including strong antiferromagnetic interactions and spin-glass-like behavior in specific compounds (Liao et al., 2014).

Heterometallic Frameworks with Luminescent Properties

A family of Co(II)–Ln(III) heterometallic coordination polymers was synthesized by Liao et al. (2012) using 5-(4H-1,2,4-triazol-4-yl)isophthalic acid. These polymers exhibited magnetic behaviors and fluorescent properties, suggesting potential applications in materials science (Liao et al., 2012).

Synthesis and Properties of Benzene Derivatives

Shkoor et al. (2021) synthesized a series of benzene derivatives involving 5-(4H-1,2,4-triazol-4-yl)isophthalic acid. These compounds showed potential for anticancer and antidiabetic applications, highlighting the versatility of the chemical in drug development (Shkoor et al., 2021).

Co-crystallization and Polymorphism

Du et al. (2009) investigated the co-crystallization of 5-(4H-1,2,4-triazol-4-yl)isophthalic acid with various isophthalic acids. This study provided insights into the structural diversity and polymorphism in supramolecular assemblies, useful for material design (Du et al., 2009).

properties

IUPAC Name

5-(1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-9(15)6-1-7(10(16)17)3-8(2-6)13-4-11-12-5-13/h1-5H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRPTUNIOLMYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N2C=NN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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